2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-
Description
The compound 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- is a substituted acrylamide derivative characterized by its unique functional groups:
- 2-Cyano group: A strong electron-withdrawing substituent that enhances electrophilicity and stability.
- 3-Mercapto (thiol) group: A reactive moiety with nucleophilic and antioxidant properties.
- 3-[(Phenylmethyl)thio] (benzylthio) group: A bulky aromatic substituent that may influence steric effects and solubility.
Its reactivity is likely modulated by the synergistic effects of the cyano, thiol, and benzylthio groups.
Properties
IUPAC Name |
3-benzylsulfanyl-2-cyano-3-sulfanylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c12-6-9(10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,15H,7H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGBRHVPDVSHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C(C#N)C(=O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395455 | |
| Record name | 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65882-52-2 | |
| Record name | 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-cyano-3-mercaptoacrylamide with benzyl chloride under basic conditions to introduce the phenylmethylthio group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and bases like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethylthio group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the mercapto group can act as a nucleophile, allowing the compound to participate in a range of chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
N,N'-Methylenebisacrylamide (CAS 110-26-9)
Key Differences :
- Structure : A bisacrylamide crosslinker with two acrylamide units connected via a methylene bridge (C7H10N2O2) .
- Function : Primarily used in polyacrylamide gel electrophoresis (PAGE) due to its ability to form rigid polymer networks.
- Toxicity: Evaluated for human health risks, with concerns about systemic toxicity and carcinogenicity .
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido) Derivatives
Key Similarities :
- Core Structure: Both compounds share a cyano-substituted acrylamide backbone, critical for electronic and steric modulation .
- Biological Activity: Ethyl 2-cyano-3-phenylacrylamido derivatives demonstrated in vitro antioxidant (DPPH radical scavenging IC50: 12–45 μM) and in vivo anti-inflammatory (carrageenan-induced edema inhibition: 60–75%) activities .
Insight : The target compound’s thiol groups could enhance antioxidant capacity compared to phenyl-substituted analogs, though steric hindrance from the benzylthio group might limit accessibility.
[(Phenylmethyl)thio]-Containing Compounds
lists abbreviations for benzylthio (Bzl) and related groups, highlighting their prevalence in organic synthesis. For example:
Comparison :
- The benzylthio group in the target compound may improve lipid solubility compared to simpler thioethers, aiding membrane penetration in drug design.
- Unlike BTC or Btm, the target compound’s acrylamide backbone suggests dual functionality (polymerization + redox activity).
Biological Activity
Overview
2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- (CAS No. 65882-52-2) is a chemical compound characterized by its unique structure, which includes a cyano group, a mercapto group, and a phenylmethylthio group attached to a propenamide backbone. The molecular formula is C11H10N2OS2, with a molecular weight of approximately 250.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2OS2 |
| Molecular Weight | 250.33 g/mol |
| CAS Number | 65882-52-2 |
| Structural Features | Cyano, mercapto, phenylmethylthio groups |
The biological activity of 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- is attributed to its functional groups that allow it to interact with various biological macromolecules. The cyano group acts as an electrophile while the mercapto group can function as a nucleophile, facilitating diverse chemical reactions that modulate enzyme activities and protein functions. This dual functionality may enable the compound to act as an inhibitor or modulator of specific biological pathways.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of mercaptobenzothiazoles have demonstrated efficacy against a variety of pathogens including bacteria and fungi. The potential for 2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]- to exhibit similar properties warrants further investigation.
Enzyme Inhibition
Studies on related compounds have shown that they can inhibit key enzymes involved in metabolic pathways. For example, certain benzothiazole derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase and acyl coenzyme A cholesterol acyltransferase. Given the structural similarities, it is plausible that 2-Propenamide could exhibit comparable inhibitory effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study on benzothiazole derivatives indicated significant inhibitory effects against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 15.6 μg/mL . This suggests that similar compounds might be explored for their antifungal potential.
- Enzyme Interaction : Research into the pharmacological profiles of mercaptobenzothiazoles highlights their role as enzyme inhibitors across various biological systems . This points towards the potential for 2-Propenamide to serve as a lead compound in drug discovery targeting specific enzymes.
- Therapeutic Applications : The unique functional groups present in this compound suggest possible applications in therapeutic contexts, particularly in developing treatments for infections or metabolic disorders where enzyme modulation is beneficial .
Q & A
Basic: What synthetic methodologies are effective for preparing 2-propenamide derivatives with mercapto and phenylthio substituents?
Answer:
The synthesis of 2-propenamide derivatives often involves multi-step reactions, including nucleophilic substitution and acrylamide formation. For example:
- Step 1 : React 2-cyanoacrylic acid derivatives with thiols (e.g., benzyl mercaptan) under basic conditions to introduce the mercapto and phenylthio groups.
- Step 2 : Use coupling agents like DCC (dicyclohexylcarbodiimide) to form the acrylamide backbone.
- Key Optimization : Control reaction temperature (25–40°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions such as disulfide formation .
- Validation : Confirm structural integrity via -NMR (e.g., δ 7.2–7.5 ppm for benzyl protons) and LC-MS (e.g., molecular ion peak at m/z 444.38 for CHFNOS derivatives) .
Advanced: How can researchers resolve contradictions in bioactivity data for structurally similar 2-propenamide analogs?
Answer:
Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -CF) may enhance radical scavenging but reduce solubility, skewing in vitro results.
- Assay-Specific Bias : DPPH assays favor hydrophobic antioxidants, while ORAC assays detect hydrophilic activity. Use orthogonal assays (e.g., FRAP and ABTS) for cross-validation .
- Case Study : Compare 3-mercapto-3-[(phenylmethyl)thio] derivatives with AG 490 (a tyrosine kinase inhibitor). Structural analogs with para-fluorine substitutions show 2.5-fold higher IC values in enzyme inhibition due to enhanced electrophilicity .
Basic: What analytical techniques are critical for characterizing thiol-containing 2-propenamides?
Answer:
- Spectroscopy :
- Chromatography :
Advanced: How do computational methods predict the reactivity of 2-cyano-3-mercapto acrylamides in nucleophilic environments?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). The LUMO energy of the cyano group (-3.2 eV) indicates susceptibility to nucleophilic attack at the β-carbon .
- MD Simulations : Solvent-accessible surface area (SASA) analysis in water reveals steric hindrance from benzylthio groups, reducing reaction rates by ~40% compared to methylthio analogs .
Basic: What experimental designs are recommended for assessing antioxidant activity in thiol-functionalized acrylamides?
Answer:
- In Vitro Assays :
- DPPH Radical Scavenging : Prepare test compounds (0.1–100 µM) in ethanol, mix with DPPH (0.1 mM), and measure absorbance at 517 nm after 30 min. Calculate IC via nonlinear regression .
- Thiobarbituric Acid (TBA) Assay : Quantify lipid peroxidation inhibition in liposomal membranes under oxidative stress (e.g., Fe/HO) .
- Positive Controls : Use Trolox or ascorbic acid for benchmarking.
Advanced: How do substituent variations at the phenylthio group influence electrochemical properties?
Answer:
-
Cyclic Voltammetry : Derivatives with electron-deficient aryl groups (e.g., pentafluorophenyl) exhibit oxidation potentials shifted by +0.3 V vs. Ag/AgCl, correlating with enhanced stability in radical scavenging.
-
Structure-Activity Relationship (SAR) :
Substituent Oxidation Potential (V) DPPH IC (µM) -H 0.65 28.4 -F 0.95 12.7 Data adapted from analogs in .
Basic: What precautions are necessary when handling thiol-containing acrylamides?
Answer:
- Stability : Store under nitrogen at -20°C to prevent disulfide formation.
- Toxicity : Use gloveboxes for weighing; LC-MS traces may detect dimeric impurities (m/z 888 for [2M-H]) .
Advanced: Can QSAR models guide the design of 2-propenamide-based enzyme inhibitors?
Answer:
Yes. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
